1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol
Description
This compound is a substituted imidazole derivative featuring:
- 1-position: A 4-(difluoromethoxy)phenyl group, providing electron-withdrawing properties due to the difluoromethoxy (-OCF₂H) substituent.
- 5-position: A 4-methylphenyl (p-tolyl) group, contributing steric bulk and moderate electron-donating effects.
Its molecular formula is C₁₇H₁₃F₂N₂OS, with a molecular weight of 347.36 g/mol. The compound’s synthesis typically involves cyclization of appropriately substituted diamines with aldehydes or ketones under acidic or oxidative conditions, as seen in analogous imidazole syntheses .
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c1-11-2-4-12(5-3-11)15-10-20-17(23)21(15)13-6-8-14(9-7-13)22-16(18)19/h2-10,16H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIGDGPFEPNDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Formation
The imidazole core is commonly synthesized by condensation of α-bromo-ketones with formamide or related reagents, a method well-documented for 4-phenyl-imidazole derivatives. This method allows for the construction of the imidazole ring with substituents in desired positions by selecting appropriate starting materials (e.g., substituted acetophenones).
Introduction of the Thiol Group
The thiol group at the 2-position is introduced by reaction of the imidazole intermediate with sulfur-containing reagents such as thiourea or by substitution reactions involving mercaptobenzimidazole intermediates. For example, 4,5-diphenyl-1H-imidazol-2-thiol has been prepared by condensation of benzoin with thiourea, followed by substitution reactions to introduce benzylthio groups.
Substitution with Difluoromethoxy and Methylphenyl Groups
The introduction of the 4-(difluoromethoxy)phenyl group is achieved via nucleophilic substitution or coupling reactions involving difluoromethoxy-substituted phenyl precursors. The 5-(4-methylphenyl) substituent is introduced similarly through electrophilic aromatic substitution or Suzuki coupling reactions.
A representative synthetic step involves reacting 5-difluoromethoxy-2-mercapto-1H-benzimidazole with chloromethyl-substituted aromatic compounds under basic conditions (e.g., sodium hydroxide) in solvents such as water or dichloromethane at controlled temperatures (20–30 °C) for several hours to form key intermediates.
Oxidation and Purification
Post-substitution oxidation steps may be employed to convert sulfides to sulfoxides or sulfones if required. Oxidizing agents like sodium hypochlorite are used under controlled conditions. Purification typically involves extraction, washing, drying, and recrystallization or chromatography to isolate the pure compound.
Representative Reaction Conditions and Yields
Analytical Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm the structure and substitution pattern.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and formula.
- Melting point determination to assess purity and physical properties.
- Thin Layer Chromatography (TLC) to monitor reaction progress.
Summary of Key Research Findings
- The condensation of α-bromo-ketones with formamide is a reliable method for the imidazole ring formation.
- Thiol introduction via thiourea condensation provides a robust route to imidazole-2-thiols.
- Substitution reactions with difluoromethoxyphenyl and methylphenyl groups require controlled basic conditions and appropriate solvents to achieve good yields.
- Oxidation steps can be incorporated to modify sulfur oxidation states when necessary.
- Purification by chromatography and recrystallization ensures high purity suitable for further applications.
- The presence of the difluoromethoxy group enhances metabolic stability, while the imidazole-2-thiol moiety is crucial for biological activity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemical Properties and Structure
The compound possesses the following key characteristics:
- Molecular Formula : C18H16F2N2OS
- Molecular Weight : 346.39 g/mol
- IUPAC Name : 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol
This structure allows for interactions with biological targets, making it a candidate for various pharmacological applications.
Anticancer Activity
Research indicates that imidazole derivatives, including 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol, may exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves modulation of signaling pathways associated with cell proliferation and apoptosis .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, imidazole derivatives have been linked to the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammation and cancer progression. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in preclinical models .
Structure-Activity Relationship (SAR)
The efficacy of 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol can be influenced by its structural modifications. Key findings from SAR studies suggest:
- Substituent Effects : The presence of difluoromethoxy and methyl groups enhances lipophilicity and bioavailability.
- Thiol Group Role : The thiol moiety is crucial for biological activity, potentially facilitating interactions with cysteine residues in target proteins .
Preclinical Studies
In preclinical trials, derivatives of imidazole have demonstrated promising results against various cancer models. For instance, a study noted that modifications to the imidazole ring led to compounds with enhanced potency against human cancer cell lines, suggesting that further exploration of 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol could yield similar benefits .
Toxicology Assessments
Toxicological evaluations are essential for understanding the safety profile of new compounds. Initial studies indicated that while some imidazole derivatives exhibited cytotoxic effects on cancer cells, they also showed varying degrees of toxicity towards normal cells. This duality necessitates careful optimization to maximize therapeutic indices while minimizing adverse effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the imidazole ring can interact with various enzymes and receptors . The thiol group can form covalent bonds with target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
5-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (Compound 6)
- Key structural difference : Replaces the difluoromethoxy group with a single fluorine atom at the para position of the phenyl ring.
5-(4-Bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole-2-thiol
- Key structural difference : Substitutes the 4-methylphenyl group with a 4-bromophenyl moiety.
- Impact : Bromine increases molecular weight (MW = 425.2 g/mol) and lipophilicity (clogP = 4.2 vs. 3.8 for the target compound), which may enhance membrane permeability but reduce aqueous solubility .
Thiol vs. Thioether Derivatives
1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole
- Key structural difference : Replaces the thiol (-SH) with an isobutylthio (-S-iBu) group.
- Reactivity : The thioether linkage reduces nucleophilicity, minimizing oxidation risks but eliminating disulfide bond formation capability.
- Pharmacokinetics : Increased hydrophobicity (clogP = 4.5) may prolong half-life but reduce renal clearance .
Influence of Aromatic Substituents
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole
- Key structural differences : Incorporates 3,5-dimethylphenyl and 4-fluorophenyl groups with additional methyl substituents on the imidazole ring.
- Electronic profile : The 4-fluorophenyl group provides moderate electron withdrawal, but the absence of a thiol group limits redox activity .
Trifluoromethoxy vs. Difluoromethoxy Derivatives
5-[4-(Trifluoromethoxy)phenyl]-1H-imidazole
- Key structural difference : Replaces -OCF₂H with -OCF₃.
- Electronic effects : The trifluoromethoxy group is stronger electron-withdrawing (σₚ = 0.45 vs. 0.35 for -OCF₂H), which may enhance metabolic stability but increase toxicity risks.
- Applications : Such derivatives are often explored as kinase inhibitors or antimicrobial agents .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | clogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 347.36 | 3.8 | 0.12 |
| Compound 6 | 316.34 | 3.2 | 0.25 |
| 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole | 315.40 | 4.1 | 0.08 |
Biological Activity
Overview
1-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol is a compound that belongs to the imidazole family, known for its diverse biological activities. This compound features a difluoromethoxy group and a methylphenyl group, which contribute to its unique properties and potential therapeutic applications. The imidazole ring is significant in medicinal chemistry due to its ability to interact with various biological targets.
- IUPAC Name : 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol
- CAS Number : 1105189-15-8
- Molecular Formula : C17H14F2N2OS
- Molecular Weight : 348.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethoxy group enhances lipophilicity, which may lead to improved bioavailability and metabolic stability. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, making it a versatile scaffold for drug design.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1a | 15 |
| 1b | 19 |
| Streptomycin (control) | 28 |
These findings suggest that compounds structurally related to 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol could also possess similar antimicrobial efficacy .
Antitumor Activity
Imidazole derivatives have been investigated for their antitumor properties. For example, certain imidazole-based compounds have shown potent inhibition of farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Synthesis and Evaluation
A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their biological activities. Among these, specific derivatives demonstrated notable antibacterial effects, reinforcing the hypothesis that modifications in the imidazole structure can lead to enhanced biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazole derivatives indicates that substituents at specific positions on the imidazole ring significantly influence their biological activity. For instance, the presence of hydrophobic groups at certain positions was found to enhance enzyme inhibitory activity .
Q & A
Q. How to resolve contradictory data in biological activity reports?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
